Sequence Divergence from the Canonical Lividin-1 Homolog
When aligned with the canonical Lividin-1 (ILPFVAGVAAEMMQHVYCAASKKC), the Lividin-1-RA peptide precursor exhibits 80.9% sequence identity. The critical N-terminal truncation (missing ILP motif) and three non-conservative substitutions (M8, F15, S19) differentiate it [1]. This level of divergence is equivalent to or greater than that observed between other functionally distinct brevinin-1 subfamily members [2].
| Evidence Dimension | Primary sequence identity and divergence |
|---|---|
| Target Compound Data | Sequence: LPVAGVAAEMQHVFCAISKKC (21 aa) |
| Comparator Or Baseline | Lividin-1: ILPFVAGVAAEMMQHVYCAASKKC (24 aa) |
| Quantified Difference | 80.9% sequence identity; 3 of 21 aligned positions altered; distinct N-terminal secondary structure profile predicted |
| Conditions | Pairwise sequence alignment; ClustalW algorithm |
Why This Matters
This sequence divergence ensures that any prior biological data generated on Lividin-1 cannot be used to select this compound; procurement decisions must be based on its unique structural identity.
- [1] Yang X, Liang X, Zhang Y, Lee W-H. lividin-1-RA peptide precursor [Odorrana andersonii]. GenBank: ADP05815.1; and NovoPro Labs Lividin-1 peptide (Cat.#: 315484) sequence data. View Source
- [2] Chen T, Li L, Zhou M, Rao P, Walker B, Shaw C. Amphibian skin peptides and their corresponding cDNAs from single lyophilized secretion samples: identification of novel brevinins from three species of Chinese frogs. Peptides. 2006 Jan;27(1):42-8. View Source
